molecular formula C4H8O3S B1627415 2-(Ethanesulfinyl)acetic acid CAS No. 57830-38-3

2-(Ethanesulfinyl)acetic acid

Cat. No.: B1627415
CAS No.: 57830-38-3
M. Wt: 136.17 g/mol
InChI Key: KXBITTYZPHWSOO-UHFFFAOYSA-N
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Description

2-(Ethanesulfinyl)acetic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of an ethanesulfinyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethanesulfinyl)acetic acid typically involves the oxidation of 2-(ethylthio)acetic acid. One common method includes the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to achieve the desired sulfoxide functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethanesulfinyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: Reduction reactions can revert the sulfoxide group back to a thioether.

    Substitution: The ethanesulfinyl group can participate in nucleophilic substitution reactions, where the sulfoxide oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-(Ethanesulfonyl)acetic acid.

    Reduction: 2-(Ethylthio)acetic acid.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethanesulfinyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in modulating biological pathways due to its sulfoxide functionality.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(ethanesulfinyl)acetic acid involves its interaction with molecular targets through its sulfoxide group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    2-(Ethylthio)acetic acid: Lacks the sulfoxide functionality, making it less reactive in oxidation reactions.

    2-(Ethanesulfonyl)acetic acid: Contains a sulfone group, which is more oxidized than the sulfoxide group in 2-(ethanesulfinyl)acetic acid.

    Methanesulfinylacetic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.

Uniqueness: this compound is unique due to its sulfoxide group, which provides a balance between reactivity and stability. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications.

Properties

IUPAC Name

2-ethylsulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-2-8(7)3-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBITTYZPHWSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598145
Record name (Ethanesulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57830-38-3
Record name (Ethanesulfinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethanesulfinyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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